molecular formula C17H15NO3 B1519489 2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde CAS No. 1082467-33-1

2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No. B1519489
M. Wt: 281.3 g/mol
InChI Key: WXRUGZWPCXALJF-UHFFFAOYSA-N
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Description

The compound “(2,5-dimethoxyphenyl)acetonitrile” is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . Another compound, “2,5-Dimethoxyphenethylamine”, is a series of 2,5-phenethylamines, collectively referred to as 2Cs, which have psychoactive effects .


Synthesis Analysis

A preparation method for “2,5-dimethoxyphenethylamine”, an important pharmaceutical intermediate, includes the following steps in sequence: 1,4-dimethoxy benzene and chloracetyl chloride carry out Friedel-Crafts reaction to obtain Alpha-chlorine-2,5-dimethoxy acetophenone which then reacts with methenamine .


Molecular Structure Analysis

The Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines. The title compound “2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile” is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .


Chemical Reactions Analysis

The Cadogan reaction is a successful route for the preparation of carbazoles, especially applied in the syntheses of alkaloids .


Physical And Chemical Properties Analysis

The compound “(2,5-Dimethoxyphenyl)acetic acid” has a molecular weight of 196.200, a density of 1.2±0.1 g/cm3, a boiling point of 341.2±27.0 °C at 760 mmHg, and a melting point of 123-125 °C (lit.) .

Scientific Research Applications

Carcinogenic Exposure Monitoring

Research by Ushiyama et al. (1991) indicates that humans are continually exposed to carcinogenic heterocyclic amines through food. The study measured the levels of these amines, including tryptophan pyrolysis products, in human urine, suggesting the potential role of related compounds in monitoring and assessing exposure to carcinogenic substances in diet (Ushiyama et al., 1991).

Fragrance Biomonitoring

Research involving 2-(4-tert-Butylbenzyl)propionaldehyde (lysmeral) shows its broad application in consumer products like perfumes and cosmetics. Scherer et al. (2017) developed a biomonitoring method to measure lysmeral metabolites in human urine, providing insights into exposure levels, metabolism, and excretion kinetics of fragrance compounds. This study highlights the relevance of related indole compounds in understanding human exposure to synthetic fragrances (Scherer et al., 2017).

Plasma Analysis for Dietary Carcinogens

Manabe and Wada (1988) developed a method for detecting carcinogenic tryptophan pyrolysis products in human plasma. The detection of these compounds in plasma samples suggests the potential of plasma levels of related indolic compounds as indicators for estimating the exposure levels of dietary carcinogens (Manabe & Wada, 1988).

Metabolic Pathway Studies in Uremia

Byrd et al. (1976) studied tryptophan and its indolic metabolites in uraemic patients, detecting new metabolites such as indole-3-carboxylic acid and indole-3-carbaldehyde. This study suggests a potential role of related compounds in studying metabolic pathways and identifying defects in specific enzyme activities in conditions like uremia (Byrd et al., 1976).

Medication Toxicity and Safety Studies

Hieger et al. (2015) described significant toxicity from a novel amphetamine derivative, highlighting the importance of understanding the pharmacokinetics, toxicology, and potential health impacts of novel synthetic compounds, which could also relate to the safety evaluation of related indole compounds (Hieger et al., 2015).

Safety And Hazards

The compound “(2,5-Dimethoxyphenyl)acetic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The Cadogan reaction, which is often accompanied by a large number of byproducts, is a successful route for the preparation of carbazoles, especially applied in the syntheses of alkaloids . This could be a potential area of future research.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-11-7-8-16(21-2)13(9-11)17-14(10-19)12-5-3-4-6-15(12)18-17/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRUGZWPCXALJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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